molecular formula C20H18Br2N2O2 B10916782 ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10916782
M. Wt: 478.2 g/mol
InChI Key: SMMSRQHSYMXOKA-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with two bromophenyl groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.

    Esterification: The final step involves the esterification of the brominated pyrazole with ethyl 3-bromopropanoate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The bromophenyl groups and the pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]propanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-bromophenyl)propanoate: A simpler ester with one bromophenyl group.

    Ethyl 3-(3,5-dibromophenyl)propanoate: Similar structure but lacks the pyrazole ring.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18Br2N2O2

Molecular Weight

478.2 g/mol

IUPAC Name

ethyl 3-[3,5-bis(4-bromophenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C20H18Br2N2O2/c1-2-26-20(25)11-12-24-19(15-5-9-17(22)10-6-15)13-18(23-24)14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3

InChI Key

SMMSRQHSYMXOKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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